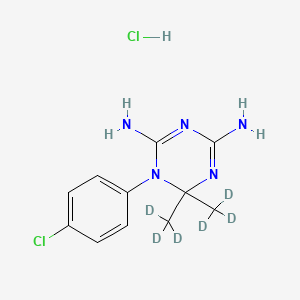

Cycloguanil-d6 (hydrochloride)

Description

Overview of Cycloguanil (B1669406) as a Key Compound in Biochemical and Medicinal Research

Cycloguanil is the active metabolite of the antimalarial drug proguanil (B194036). wikipedia.orgmedchemexpress.com For many years, its formation in the body was considered the primary source of proguanil's antimalarial activity. wikipedia.org Cycloguanil functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids in the malaria parasite. discoveryjournals.org By blocking this enzyme, cycloguanil disrupts the parasite's ability to replicate.

The study of cycloguanil and its analogues has been a subject of ongoing research. While it is not as commonly used as an antimalarial on its own today, the rise of drug-resistant malaria strains has led to a renewed interest in its potential use in combination therapies. wikipedia.orgdiscoveryjournals.org Furthermore, research has expanded to investigate the potential of cycloguanil and related compounds as anticancer agents, also by targeting DHFR. nih.gov

Rationale for Deuterium (B1214612) Substitution in Research Applications

The substitution of hydrogen atoms with deuterium in a molecule like cycloguanil creates a "heavy" version of the compound, known as Cycloguanil-d6. This seemingly subtle change has significant implications for research applications. The key reasons for using deuterated compounds like Cycloguanil-d6 include:

Internal Standard for Quantification: Cycloguanil-d6 is frequently used as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comcaymanchem.combiomol.com Because it behaves almost identically to the non-deuterated cycloguanil during sample preparation and analysis but can be distinguished by its higher mass, it allows for highly accurate and precise quantification of the target compound in biological samples.

Altering Metabolic Pathways: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. mext.go.jp This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond. By strategically placing deuterium atoms at sites of metabolism, researchers can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. invivochem.combath.ac.uk

Investigating Reaction Mechanisms: The kinetic isotope effect can also be used as a tool to study the mechanisms of enzymatic reactions. By observing how deuterium substitution affects the rate of a reaction, scientists can gain insights into which C-H bonds are broken during the process.

Enhanced Stability: In some cases, deuterium substitution can lead to increased resistance to thermal and oxidative degradation, enhancing the stability of the compound. resolvemass.ca

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15Cl2N5 |

|---|---|

Molecular Weight |

294.21 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i1D3,2D3; |

InChI Key |

MOUAPRKJJUXEIE-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Cycloguanil D6 Hydrochloride

Quantification of Cycloguanil (B1669406) and Related Metabolites in Complex Research Matrices

The accurate quantification of drugs and their metabolites in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com Cycloguanil-d6 (hydrochloride) plays a pivotal role in achieving the necessary precision and accuracy in these analyses.

Applications as an Internal Standard in Mass Spectrometry (MS)

Cycloguanil-d6 is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, cycloguanil, in various biological matrices. biomol.comvulcanchem.comcaymanchem.combioscience.co.uk The key to its effectiveness lies in the deuterium (B1214612) labeling. The substitution of six hydrogen atoms with deuterium atoms in the methyl groups of the cycloguanil molecule creates a significant mass shift. vulcanchem.com This mass difference allows for clear differentiation between the analyte (cycloguanil) and the internal standard (Cycloguanil-d6) in mass spectrometric analyses, a critical feature for accurate quantification. vulcanchem.com

The advantages of using a deuterium-labeled internal standard like Cycloguanil-d6 are numerous:

Similar Physicochemical Properties: Cycloguanil-d6 shares nearly identical physicochemical properties with cycloguanil, ensuring they behave similarly during sample extraction and chromatographic separation. vulcanchem.com

Distinct Mass-to-Charge Ratio: The mass difference enables the mass spectrometer to distinguish between the two compounds, preventing signal overlap. vulcanchem.com

Compensation for Variations: It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision in quantitative measurements. veeprho.comvulcanchem.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development and validation of robust analytical methods are crucial for reliable drug quantification. Cycloguanil-d6 (hydrochloride) is instrumental in the creation of sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. veeprho.comcaymanchem.combioscience.co.uk These assays are essential for monitoring the pharmacokinetics of proguanil (B194036) and its active metabolite, cycloguanil. veeprho.com

For instance, a multiplex LC-MS/MS assay was developed for the simultaneous quantification of several antimalarial drugs, including cycloguanil. nih.gov This assay achieved a lower limit of quantification of 0.2 ng/mL for cycloguanil, demonstrating high sensitivity. nih.gov The use of deuterated internal standards, such as Cycloguanil-d6, is a common practice in such validated methods to ensure accuracy and reproducibility. The development process for these assays involves rigorous validation according to regulatory guidelines to ensure they are fit for purpose in clinical and research settings. nih.govnih.govnih.gov

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |

|---|---|

| Proguanil | 1 |

| Cycloguanil | 0.2 |

| Artesunate | 1 |

| Dihydroartemisinin | 4 |

| Pyronaridine | 2 |

| Clindamycin | 5 |

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

In addition to LC-MS, Cycloguanil-d6 is also designed for use in Gas Chromatography-Mass Spectrometry (GC-MS) analytical platforms. vulcanchem.comcaymanchem.combioscience.co.uk GC-MS is another powerful technique for separating and identifying compounds in a mixture. The use of a deuterated internal standard like Cycloguanil-d6 in GC-MS protocols follows the same principles as in LC-MS, providing a reliable reference for accurate quantification, especially in complex biological samples like blood, plasma, or tissue. vulcanchem.com Untargeted metabolomics studies often employ both GC-MS and LC-MS to achieve comprehensive coverage of the metabolome, where labeled standards are crucial for accurate analysis. researchgate.netoup.com

Strategies for Mitigating Matrix Effects in Bioanalytical Sample Analysis

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in bioanalytical method development, particularly with LC-MS/MS. waters.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Stable Isotope Dilution Assay (SIDA) Principles

A highly effective strategy to counteract matrix effects is the use of a Stable Isotope Dilution Assay (SIDA). hpst.czeur.nl This technique is considered the gold standard in quantitative mass spectrometry. frontiersin.org SIDA involves adding a known concentration of a stable isotope-labeled internal standard, such as Cycloguanil-d6, to the sample at an early stage of the sample preparation process. hpst.cz

Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample work-up. frontiersin.org The quantification is based on the ratio of the signal from the analyte to the signal from the internal standard. This ratiometric measurement effectively cancels out the variations caused by matrix effects and inconsistent sample recovery, leading to highly accurate and precise results. hpst.czfrontiersin.org The use of uniformly ¹³C-labelled internal standards, a similar principle to deuterium labeling, has been shown to efficiently compensate for matrix effects in the analysis of mycotoxins in complex matrices like maize. hpst.cz

Quality Control and Reference Standard Applications in Pharmaceutical Research

The reliability of pharmaceutical research and product development hinges on the quality and consistency of the analytical methods used. synzeal.com Cycloguanil-d6 (hydrochloride) serves as a crucial quality control and reference standard in this domain. bioscience.co.uksynzeal.com

As a well-characterized compound with a high degree of purity (typically ≥99% deuterated forms), Cycloguanil-d6 provides a benchmark for method validation, quality control checks, and stability studies. caymanchem.combioscience.co.uksynzeal.com Pharmaceutical companies and research laboratories rely on such high-quality reference standards to ensure that their analytical data is accurate, reproducible, and compliant with regulatory requirements. synzeal.com The availability of detailed certificates of analysis and analytical data for these standards is essential for their application in a regulated environment. synzeal.com

| Property | Value |

|---|---|

| CAS Number | 2712364-69-5 |

| Molecular Formula | C₁₁H₈ClD₆N₅ • HCl |

| Formula Weight | 294.2 |

| Purity | ≥99% deuterated forms (d₁-d₆) |

| Synonyms | Chloroguanide Triazine-d6 |

Mechanistic Elucidation Through Deuterium Tracing and Isotopic Effects

Tracking Drug Distribution and Metabolic Fate in Research Models

The primary application of Cycloguanil-d6 in research is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comaptochem.comclearsynth.com This technique is crucial for accurately determining the concentration of Cycloguanil (B1669406) in various biological matrices, such as plasma, blood, and tissues. veeprho.comvulcanchem.com The use of a stable isotope-labeled internal standard like Cycloguanil-d6 is considered the gold standard in quantitative mass spectrometry. aptochem.com

The key advantage of using Cycloguanil-d6 is that its chemical and physical properties are nearly identical to the non-deuterated Cycloguanil. vulcanchem.comscispace.com This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. aptochem.com However, due to the presence of six deuterium (B1214612) atoms, Cycloguanil-d6 has a distinct mass-to-charge ratio, allowing it to be clearly differentiated from the endogenous Cycloguanil by the mass spectrometer. vulcanchem.comtandfonline.com This mass difference is critical for compensating for variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the quantitative measurements. clearsynth.comvulcanchem.com

In pharmacokinetic studies, researchers administer the non-deuterated drug (Proguanil or Cycloguanil) to animal models and then spike the collected biological samples with a known amount of Cycloguanil-d6 just before analysis. veeprho.commedchemexpress.com By comparing the signal of the analyte to the signal of the internal standard, precise quantification of the drug's concentration over time can be achieved. This data is fundamental for constructing pharmacokinetic profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of the drug. For instance, a multiplex LC-MS/MS assay has been developed for the simultaneous quantification of several antimalarial drugs, including Cycloguanil, using deuterated internal standards to ensure accuracy. nih.govnih.gov Such assays can achieve a low limit of quantification for Cycloguanil, for example, 0.2 ng/mL in serum. nih.govnih.gov This high sensitivity is vital for tracking the drug's presence even at very low concentrations.

The following table provides an example of the components in a typical LC-MS/MS assay for antimalarial drug quantification:

| Analyte | Internal Standard | LLOQ (ng/mL) |

| Proguanil (B194036) | Proguanil-d4 | 1 |

| Cycloguanil | Cycloguanil-d6 | 0.2 |

| Artesunate | Artesunate-d3 | 1 |

| Dihydroartemisinin | Dihydroartemisinin-d3 | 4 |

| Pyronaridine | Pyronaridine-d8 | 2 |

| Clindamycin | Clindamycin-d3 | 5 |

Data sourced from a multiplex LC-MS/MS assay for simultaneous quantification of antimalarial drugs. nih.govnih.gov

Investigation of Enzymatic Transformation Pathways and Metabolite Profiling

Cycloguanil is the active metabolite of the prodrug Proguanil, and its formation is a critical step for its antimalarial activity. pharmaffiliates.comnih.gov The metabolic conversion of Proguanil to Cycloguanil is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govcaymanchem.com Specifically, CYP2C19 and, to a lesser extent, CYP3A isoforms are responsible for this biotransformation. caymanchem.com The use of Cycloguanil-d6 as an internal standard in metabolic studies allows for precise quantification of Cycloguanil formation, which is essential for investigating the kinetics of these enzymatic pathways.

Research has shown that there is significant variability in the activity of CYP2C19 among different individuals due to genetic polymorphisms. medchemexpress.com This can lead to differences in the rate of Cycloguanil formation, affecting the prophylactic efficacy of Proguanil. nih.gov Studies investigating the relationship between CYP2C19 genotype and the Proguanil metabolic ratio (Proguanil/Cycloguanil) have utilized quantitative assays with deuterated standards to obtain reliable data. nih.gov For example, individuals with genotypes corresponding to poor metabolizer status show a significantly lower conversion of Proguanil to Cycloguanil. nih.gov

Furthermore, the co-administration of other drugs that are substrates or inhibitors of CYP2C19 or CYP3A4 can impact the metabolism of Proguanil. For instance, the proton pump inhibitor omeprazole, a substrate for CYP2C19, has been shown to inhibit the formation of Cycloguanil from Proguanil. veeprho.com Such drug-drug interaction studies rely on accurate measurement of the metabolite, facilitated by the use of Cycloguanil-d6.

The following table summarizes the key enzymes involved in the metabolism of Proguanil and their known inhibitors:

| Enzyme | Role in Proguanil Metabolism | Known Inhibitors |

| CYP2C19 | Major enzyme for conversion to Cycloguanil | Omeprazole, Fluvoxamine |

| CYP3A4 | Minor role in conversion to Cycloguanil | Troleandomycin, Ketoconazole |

| CYP1A2 | Contributes to metabolism | α-Naphthoflavone |

| CYP2D6 | Contributes to metabolism | Quinidine |

Information compiled from studies on Proguanil metabolism. medchemexpress.combiorxiv.org

Analysis of Binding Interactions via Hydrogen-Deuterium Exchange (HDX) Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein dynamics and conformational changes upon ligand binding. nih.gov The method relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the protein's structure and flexibility. biorxiv.orgpnas.org When a ligand binds to a protein, it can alter the local or global conformation, leading to changes in the deuterium uptake pattern, which can be detected by mass spectrometry. nih.gov

The primary target of Cycloguanil is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway of the malaria parasite. nih.govpharmaffiliates.com HDX-MS has been employed to investigate the binding of various inhibitors to DHFR, revealing details about the binding site and allosteric effects. biorxiv.orgresearchgate.net For example, studies on E. coli and human DHFR have used HDX-MS to compare the binding of different inhibitors like methotrexate (B535133) and trimethoprim, showing how they differentially stabilize various regions of the enzyme. biorxiv.org

While the principles of HDX-MS make it a suitable method for studying the interaction between Cycloguanil and DHFR, there are currently no publicly available research findings that specifically utilize Cycloguanil-d6 for this purpose. The application would involve comparing the deuterium uptake of DHFR in its apo form versus its complex with Cycloguanil. Regions of the protein that show reduced deuterium uptake in the presence of the drug would be identified as part of the binding site or areas that become conformationally rigid upon binding. Although theoretically sound, specific experimental data on Cycloguanil-d6 in HDX-MS studies remains to be published.

Evaluation of Isotopic Effects on Biological Potency and Activity in Research Design

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond can be slower for the deuterated compound. researchgate.net This effect is particularly relevant for drug metabolism, as many enzymatic reactions, especially those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. researchgate.net

In the context of Cycloguanil-d6, the deuterium atoms are located on the methyl groups. If the metabolism of Cycloguanil itself involves the oxidation of these methyl groups, then Cycloguanil-d6 might exhibit a slower rate of metabolism compared to its non-deuterated counterpart. This could potentially lead to a longer half-life and increased exposure in vivo. The strategic placement of deuterium to block or slow down metabolic pathways is a known strategy in drug design to improve the pharmacokinetic properties of a drug. clearsynth.com

However, the primary mechanism of action of Cycloguanil is the inhibition of DHFR, which involves non-covalent binding to the enzyme's active site. nih.govpharmaffiliates.com The binding affinity is determined by intermolecular forces such as hydrogen bonds and hydrophobic interactions. It is generally considered that the substitution of hydrogen with deuterium does not significantly alter these non-covalent interactions. Therefore, the intrinsic biological potency of Cycloguanil-d6, as measured by its inhibitory activity against DHFR (e.g., IC50 or Ki values), is expected to be similar to that of Cycloguanil.

Currently, there is a lack of specific research data directly comparing the biological potency of Cycloguanil and Cycloguanil-d6. While numerous studies have reported the IC50 values of Cycloguanil against various strains of Plasmodium falciparum, similar data for Cycloguanil-d6 is not available in the public domain. For example, the IC50 of Cycloguanil can vary widely depending on the drug-resistance of the parasite strain.

The following table shows reported IC50 values for Cycloguanil against different P. falciparum strains, highlighting the impact of resistance. Comparative data for Cycloguanil-d6 is not available.

| P. falciparum Strain | Resistance Profile | Cycloguanil IC50 (nM) |

| D6 (Sierra Leone) | Sensitive | ~0.3 - 0.5 |

| K1 | Resistant | >100 |

| W2 | Resistant | >100 |

| 7G8 | Resistant | >100 |

| Brazilian Isolates | Resistant | 1.42 - 4.75 |

Data compiled from multiple studies on antimalarial drug resistance. plos.orgscielo.br

Cycloguanil D6 Hydrochloride in Antimalarial Research Frameworks

In Vitro Models for Dihydrofolate Reductase (DHFR) Inhibition Studies

Cycloguanil (B1669406) is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR), which is essential for the synthesis of nucleic acids in malaria parasites. rjeid.comtaylorandfrancis.com In vitro models are fundamental in characterizing the interaction between cycloguanil and DHFR, as well as understanding the mechanisms of resistance.

Kinetic Characterization of DHFR-Cycloguanil Interactions in Plasmodium Species

The inhibitory activity of cycloguanil against DHFR from different Plasmodium species has been a subject of detailed kinetic studies. These studies are crucial for understanding the drug's potency and its spectrum of activity.

Cycloguanil acts as a competitive inhibitor of DHFR, meaning it binds to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. taylorandfrancis.com The inhibition constants (Ki) quantify the potency of an inhibitor; a lower Ki value indicates a stronger inhibition. For cycloguanil, the Ki values demonstrate its high affinity for the parasite's enzyme.

| Plasmodium Species | Inhibition Constant (Ki) for Cycloguanil | Reference |

| P. falciparum | 1.5 nM | caymanchem.com |

| P. berghei | 0.79 nM | caymanchem.com |

These nanomolar inhibition constants highlight the potent and specific targeting of Plasmodium DHFR by cycloguanil, forming the basis of its antimalarial action. The slight variation in Ki values between different Plasmodium species can inform species-specific efficacy.

Characterization of Molecular Mechanisms Conferring Drug Resistance (e.g., PfDHFR Mutations)

A significant challenge in malaria control is the emergence of drug-resistant parasite strains. Resistance to cycloguanil is primarily associated with specific point mutations in the pfdhfr gene, which encodes the DHFR enzyme in Plasmodium falciparum. nih.govfrontiersin.org These mutations alter the enzyme's active site, reducing the binding affinity of cycloguanil and rendering the drug less effective. oup.com

In vitro studies using parasite strains with known pfdhfr mutations are instrumental in characterizing the molecular basis of resistance. By comparing the inhibitory concentration (IC50) of cycloguanil against wild-type and mutant parasites, researchers can quantify the level of resistance conferred by specific mutations.

Several key mutations in the pfdhfr gene have been linked to cycloguanil resistance. The accumulation of these mutations often leads to higher levels of resistance. frontiersin.orgoup.com For instance, the triple mutation involving N51I, C59R, and S108N is associated with significant resistance to both pyrimethamine (B1678524) and cycloguanil. asm.org The S108N mutation is often the initial mutation observed and is associated with low-level resistance. frontiersin.orgoup.com

| PfDHFR Mutation(s) | Impact on Cycloguanil Susceptibility | Reference |

| S108N | Low-level resistance | frontiersin.orgoup.com |

| N51I + C59R + S108N | High-level resistance | frontiersin.orgasm.org |

| S108T | Resistance to cycloguanil | asm.org |

The presence of these mutations can be used as molecular markers to survey the prevalence of drug resistance in different geographical regions. frontiersin.org

Investigations into Anti-Plasmodial Efficacy in Parasite Cultures

In vitro cultivation of Plasmodium falciparum provides a robust system to assess the efficacy of antimalarial compounds directly against the parasite. These assays are crucial for determining the drug's potency and for comparing its activity against different parasite strains.

Comparative Analysis against Drug-Sensitive and Resistant Parasite Strains

The anti-plasmodial efficacy of cycloguanil is typically evaluated by determining its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. This is done for both drug-sensitive and drug-resistant parasite strains.

Studies have shown a wide range of IC50 values for cycloguanil against various P. falciparum field isolates and laboratory strains, reflecting the diverse genetic backgrounds and resistance profiles of the parasites. caymanchem.com For instance, cycloguanil is active against ten P. falciparum field isolates with IC50 values ranging from 0.12 to 1,400 µg/ml. caymanchem.com

A comparative analysis of cycloguanil's activity against well-characterized laboratory strains reveals significant differences in susceptibility. Strains with wild-type pfdhfr are generally sensitive to cycloguanil, while those harboring mutations show varying degrees of resistance.

| P. falciparum Strain | Resistance Profile | Cycloguanil Susceptibility | Reference |

| D6 | Drug-sensitive | Sensitive | plos.org |

| NF54 | Drug-sensitive | Sensitive | asm.orgplos.org |

| W2 | Resistant to CQ, PYR, quinine, cycloguanil, sulfadoxine | Resistant | plos.org |

| V1/S | Resistant to CQ, PYR, cycloguanil | Resistant | plos.org |

| K1 | Resistant to CQ, PYR | Resistant to cycloguanil | plos.org |

| Dd2 | Resistant to CQ, PYR | Resistant to cycloguanil | asm.org |

| HB3 | S108N mutation | Resistant to pyrimethamine, not cycloguanil | asm.org |

| FCB | S108T mutation | Resistant to cycloguanil, not pyrimethamine | asm.org |

CQ: Chloroquine, PYR: Pyrimethamine

These in vitro susceptibility tests are essential for monitoring the emergence and spread of drug resistance and for guiding treatment policies. They also play a critical role in the development of new antimalarial drugs that can overcome existing resistance mechanisms. asm.org

Research on Proguanil (B194036) Bioactivation and Cycloguanil Formation in In Vitro Systems

Proguanil is a prodrug that requires metabolic activation in the liver to form its active metabolite, cycloguanil. caymanchem.comncats.io In vitro systems, particularly human liver microsomes, are extensively used to study this bioactivation process.

Role of Cytochrome P450 (CYP) Isoform Activity

The conversion of proguanil to cycloguanil is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system. caymanchem.comnih.gov Understanding which CYP isoforms are involved is crucial for predicting potential drug-drug interactions and for explaining inter-individual variability in drug response.

In vitro studies using human liver microsomes have identified CYP2C19 as the main enzyme responsible for the bioactivation of proguanil. nih.gov Isoforms of the CYP3A subfamily also contribute to this metabolic conversion. nih.govnih.govnih.gov

The formation of cycloguanil from proguanil can exhibit biphasic kinetics in human liver microsomes, suggesting the involvement of at least two different enzymes. nih.gov The activity of cycloguanil formation does not strongly correlate with CYP3A4 content, indicating a more limited role for this specific isoform. nih.gov

| CYP Isoform | Role in Proguanil Bioactivation | Reference |

| CYP2C19 | Main enzyme responsible for cycloguanil formation | ncats.ionih.gov |

| CYP3A subfamily | Contributes to cycloguanil formation | nih.govnih.govnih.gov |

| CYP3A4 | Plays a limited role | nih.gov |

Inhibitors of these CYP isoforms can significantly reduce the formation of cycloguanil. For example, omeprazole, an inhibitor of CYP2C19, has been shown to inhibit cycloguanil formation in vitro. nih.gov Similarly, troleandomycin, an inhibitor of CYP3A, can also inhibit this biotransformation, albeit to a lesser extent. nih.gov These findings from in vitro studies are predictive of the interactions observed in vivo. nih.gov

Exploration of Drug Interactions in Antimalarial Combination Therapies in Research Models

The investigation of drug interactions is a cornerstone of developing effective antimalarial combination therapies. Understanding how different compounds interact when co-administered is critical for predicting the efficacy of a drug regimen and mitigating the development of drug resistance. In research models, particularly in vitro and in vivo pharmacokinetic and pharmacodynamic studies, precise quantification of drug and metabolite concentrations is essential.

Stable isotope-labeled internal standards are indispensable tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov Cycloguanil-d6 (hydrochloride), as a deuterated analog of cycloguanil, serves this exact purpose. Its chemical properties are nearly identical to cycloguanil, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of Cycloguanil-d6 to a biological sample, researchers can accurately measure the concentration of the active metabolite, cycloguanil, which is formed from its prodrug, proguanil. nih.govujpronline.com This precise quantification is fundamental for evaluating the interactions between cycloguanil and other co-administered antimalarial drugs.

Assessment of Synergism and Antagonism with Co-Administered Antimalarials

The primary goal of combination therapy is to achieve a synergistic or additive effect, where the combined efficacy of the drugs is greater than or equal to the sum of their individual effects. researchgate.net Conversely, an antagonistic interaction, where one drug diminishes the effect of another, can compromise treatment efficacy. Research utilizing quantitative analysis of cycloguanil has been pivotal in elucidating these interactions. researchgate.net

A significant body of research has focused on the interaction between cycloguanil and atovaquone (B601224). Cycloguanil is the active metabolite of proguanil, and the combination of atovaquone and proguanil (AP) is a widely used antimalarial treatment. wikipedia.org It was initially thought that the synergy of the AP combination was due to the interaction between atovaquone and cycloguanil. However, in vitro studies have consistently demonstrated that the combination of atovaquone and cycloguanil is, in fact, antagonistic. nih.govoup.comnih.gov

Research has also explored the interaction between cycloguanil and other antimalarials. For instance, studies have examined its effects in combination with drugs like chloroquine. researchgate.netnih.gov While these studies have noted distinct morphological effects on the malaria parasite, the interactions are not always characterized in terms of clear synergism or antagonism. researchgate.net The most profound and well-documented interaction remains the antagonism observed with atovaquone. nih.govnih.gov

Interactive Data Table: In Vitro Interaction of Atovaquone-Cycloguanil and Atovaquone-Proguanil against P. falciparum

The table below summarizes the pharmacodynamic interactions observed in in vitro studies. The Sum of Fractional Inhibitory Concentrations (ΣFIC) is used to classify the interaction.

| Drug Combination | Parasite Strain(s) | Endpoint | Mean ΣFIC | Interaction Type | Reference(s) |

| Atovaquone + Cycloguanil | P. falciparum (4 strains) | EC50 | 3.70 | Antagonism | nih.gov, oup.com |

| Atovaquone + Cycloguanil | P. falciparum (4 strains) | EC90 | 2.11 | Antagonism | nih.gov, oup.com |

| Atovaquone + Proguanil | P. falciparum (4 strains) | EC50 | 0.37 | Synergism | nih.gov, oup.com |

| Atovaquone + Proguanil | P. falciparum (4 strains) | EC90 | 0.13 | High Synergism | nih.gov, oup.com |

EC50/EC90: The effective concentration that inhibits 50% or 90% of parasite growth, respectively.

Cycloguanil D6 Hydrochloride in Broader Therapeutic Research Investigations

Studies on Human Dihydrofolate Reductase (hDHFR) Inhibition in Cellular Models

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. mdpi.com Its inhibition disrupts cellular proliferation, making it a key target in cancer therapy. mdpi.com Cycloguanil (B1669406) and its analogs have been identified as potent inhibitors of human DHFR (hDHFR). broadinstitute.orgnih.gov

Research into Anti-Cancer Activities of Cycloguanil Analogues in Cellular Systems

The exploration of cycloguanil's scaffold for cancer therapies dates back to the 1970s. broadinstitute.orgmdpi.com Recent studies, employing modern computational and chemical biology techniques, have revitalized interest in the anti-cancer potential of cycloguanil and its related compounds. broadinstitute.orgmdpi.com

In various human tumor cell lines, cycloguanil analogues have shown promising anti-cancer properties. The metabolite profiles induced by cycloguanil and its potent analogue, NSC127159, were found to be similar to those of established DHFR inhibitors like methotrexate (B535133). broadinstitute.orgmdpi.com This indicates a comparable mechanism of action, primarily through the disruption of folate metabolism. broadinstitute.orgmdpi.com

Identification of Additional Molecular Targets and Off-Target Pathways

Research suggests that the anti-cancer activity of some cycloguanil analogues may not be solely attributable to DHFR inhibition. broadinstitute.orgnih.gov The observation that folinic acid treatment can rescue the viability impairments induced by some, but not all, analogues points towards the existence of additional molecular targets or off-target pathways. broadinstitute.orgnih.gov One such identified off-target effect is the downstream inhibition of STAT3 transcriptional activity, which is also linked to the disruption of folate metabolism. broadinstitute.orgnih.gov

Investigations into Antiviral Activities in Host-Directed Therapeutic Strategies

Recent research has expanded the therapeutic scope of cycloguanil to include antiviral applications. The focus here is on a host-directed therapeutic strategy, where the drug targets host cell factors that are essential for viral replication, rather than the virus itself. nih.govnih.gov This approach is seen as a promising way to combat drug resistance and develop broad-spectrum antiviral agents. nih.gov

Inhibition of Host DHFR in Viral Replication Models

Studies have identified the host's DHFR enzyme as a critical factor for the replication of various viruses, including influenza and respiratory syncytial virus (RSV). nih.gov Cycloguanil and its analogues have been shown to inhibit the host DHFR, thereby impeding viral replication. nih.govebi.ac.uk This host-directed antiviral activity presents a novel avenue for the development of antiviral therapies. nih.gov A series of 1-aryl-4,6-diamino-1,2-dihydrotriazines, structurally related to cycloguanil, have demonstrated potent activity against influenza A and B viruses, as well as RSV, by targeting the host DHFR. ebi.ac.uk

Research on Anti-Trypanosomal Activities

The therapeutic potential of cycloguanil and its derivatives extends to parasitic diseases beyond malaria, such as Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei. nih.govcgiar.org The enzymes involved in the folate pathway of these parasites, like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), are crucial for their survival and are considered important drug targets. nih.govresearchgate.net

Cycloguanil is a known inhibitor of the Trypanosoma brucei DHFR-TS enzyme. nih.govresearchgate.net More recently, it has also been shown to inhibit Trypanosoma brucei pteridine reductase 1 (TbPTR1), which is a key enzyme in a metabolic bypass pathway that can confer resistance to DHFR inhibitors. researchgate.net The ability to inhibit both enzymes simultaneously is a promising strategy for developing more effective anti-trypanosomal treatments. researchgate.net Research into cycloguanil derivatives has led to the development of compounds with significantly increased potency against TbPTR1. researchgate.net

| Compound/Analogue | Target Enzyme/Pathway | Therapeutic Area of Investigation | Key Research Findings |

| Cycloguanil | Human Dihydrofolate Reductase (hDHFR) | Cancer | Potent inhibitor of hDHFR, disrupts folate metabolism. broadinstitute.orgmdpi.com |

| NSC127159 | Human Dihydrofolate Reductase (hDHFR) | Cancer | Induces metabolite profiles similar to established DHFR inhibitors. broadinstitute.orgmdpi.com |

| Cycloguanil Analogues | Host Dihydrofolate Reductase (hDHFR) | Antiviral (Influenza, RSV) | Inhibit viral replication by targeting the host's DHFR enzyme. nih.govebi.ac.uk |

| Cycloguanil | Trypanosoma brucei DHFR-TS, Pteridine Reductase 1 (TbPTR1) | Anti-Trypanosomal | Inhibits both key folate pathway enzymes in Trypanosoma brucei. nih.govresearchgate.net |

Computational and Structural Biology Approaches in Cycloguanil D6 Research

Structure-Activity Relationship (SAR) Studies for Analogue Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of drug candidates. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting changes in biological activity. For cycloguanil (B1669406) and its analogues, SAR studies have been instrumental in identifying key structural features required for potent inhibition of both wild-type and mutant forms of P. falciparum DHFR (PfDHFR). nih.govnih.gov

Research has shown that the 1-aryl-4,6-diamino-1,2-dihydrotriazine scaffold is a critical pharmacophore for the biological activity of cycloguanil. nih.gov Modifications to the aryl group and the substituents on the triazine ring have been extensively explored to enhance potency and overcome resistance. For instance, introducing flexible 6-aryl substituents on the triazine ring has been shown to bypass steric clashes in the active site of mutant PfDHFR, thereby restoring the compound's effectiveness.

A key finding from SAR studies is the parabolic relationship between the hydrophobicity of substituents on the N1-phenyl ring and the binding affinity to wild-type PfDHFR. nih.gov This indicates that an optimal level of hydrophobicity is required for potent inhibition. However, for mutant strains, particularly those with the A16V+S108T double mutation that confers resistance to cycloguanil, steric factors become more critical than hydrophobicity. nih.gov This highlights the differential structural requirements for inhibiting wild-type versus mutant enzymes and underscores the importance of designing analogues with specific features to combat resistance. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as Cycloguanil-d6, and its protein target. taylorandfrancis.com These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level.

Several docking programs, including GOLD, Glide, FlexX, and Molegro Virtual Docker, have been employed to study the binding of cycloguanil analogues to PfDHFR. nih.gov These studies have successfully identified key amino acid residues in the active site that are crucial for ligand binding, such as Asp54, Ile164, and Asn108. researchgate.net For example, docking studies have shown that the 2,4-diamino groups of the triazine ring form hydrogen bond interactions with the carboxylate group of Asp54 and the backbone carbonyl group of Ile14. ijpsonline.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.

2D-QSAR studies on cycloguanil analogues have revealed the importance of hydrophobicity for binding to wild-type PfDHFR. nih.gov However, for mutant enzymes, 3D-QSAR methods like CoMFA provide a more detailed understanding of the structural requirements for potent inhibition. nih.gov CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of aligned molecules with their 3D steric and electrostatic properties. iupac.org

CoMFA studies on cycloguanil derivatives have successfully generated predictive models for their activity against mutant PfDHFR strains. nih.gov These models, often visualized as contour maps, highlight regions around the molecule where modifications to steric and electrostatic properties would likely lead to increased or decreased activity. mdpi.com For instance, a CoMFA model for inhibitors of the A16V+S108T mutant PfDHFR indicated that specific steric and electrostatic fields were crucial for activity. nih.gov Such models provide a rational basis for designing new analogues with enhanced potency against resistant parasites.

Table 1: Key Computational Approaches in Cycloguanil-d6 Research

| Computational Method | Application in Cycloguanil-d6 Research | Key Findings |

|---|---|---|

| Structure-Activity Relationship (SAR) | Optimization of cycloguanil analogues to overcome drug resistance. | Identified the importance of the 1-aryl-4,6-diamino-1,2-dihydrotriazine scaffold and the role of hydrophobicity and steric factors in binding to wild-type and mutant PfDHFR. nih.govnih.gov |

| Molecular Docking | Prediction of binding modes and affinities of cycloguanil analogues to PfDHFR. | Identified key amino acid residues (e.g., Asp54, Ile164) involved in ligand binding. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of the ligand-protein complex. | Provides insights into conformational changes and key interactions contributing to binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity of cycloguanil analogues. | Established relationships between chemical structure and antiplasmodial activity, particularly the role of hydrophobicity. nih.gov |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR modeling to understand steric and electrostatic requirements for inhibition. | Generated predictive models for activity against mutant PfDHFR, guiding the design of new inhibitors. nih.gov |

Application of Deuterium (B1214612) Labeling in Crystallographic Studies for Resolving Binding Interactions

X-ray crystallography is a powerful experimental technique that provides high-resolution 3D structures of molecules, including protein-ligand complexes. In the context of cycloguanil research, crystallographic studies have been instrumental in elucidating the binding modes of various inhibitors to PfDHFR. However, resolving the precise positions of hydrogen atoms, which are critical for understanding hydrogen bonding networks, can be challenging.

This is where deuterium labeling, as in Cycloguanil-d6, offers a significant advantage. Deuterium (²H) has a larger neutron scattering cross-section compared to hydrogen (¹H), making it more visible in neutron diffraction experiments, a technique complementary to X-ray crystallography. While not explicitly detailed in the provided search results for Cycloguanil-d6, the use of deuterated analogs is a known strategy to stabilize hydrogen-deuterium exchange in crystallography, which can help in resolving the fine details of binding interactions, including the orientation of water molecules and the protonation states of amino acid residues in the active site. This enhanced structural information is crucial for a more accurate understanding of the forces driving ligand binding and can inform the design of more potent and specific inhibitors.

Future Directions and Emerging Research Avenues for Cycloguanil D6 Hydrochloride

Integration with Multi-Omics Approaches in Systems Biology

The integration of data from various "omics" fields, such as genomics, proteomics, transcriptomics, and metabolomics, offers a comprehensive systems biology approach to understanding complex biological processes. nih.gov The use of isotopically labeled compounds like Cycloguanil-d6 (hydrochloride) is pivotal in these multi-omics studies. Deuterated compounds, including Cycloguanil-d6, serve as ideal internal standards in mass spectrometry-based metabolomics and proteomics due to their chemical similarity to the endogenous analytes, which allows for accurate quantification. researchgate.net

In the context of systems biology, Cycloguanil-d6 can be utilized to trace the metabolic fate of the parent compound, cycloguanil (B1669406), and its impact on various metabolic pathways. By combining metabolomic data obtained using Cycloguanil-d6 with proteomic and transcriptomic data, researchers can build comprehensive models of how the drug affects the entire biological system. mdpi.com This integrated approach can reveal not only the primary mechanism of action but also off-target effects and mechanisms of resistance. jbei.org For instance, a multi-omics workflow could be employed to analyze strains of an organism engineered for biofuel production, using the data to identify key genes and pathways influencing productivity. jbei.org

A significant challenge in using deuterated compounds in these studies is the potential for the "chromatographic deuterium (B1214612) effect" (CDE), where the deuterated standard may have a different retention time in liquid chromatography than the non-labeled analyte. acs.org Understanding and mitigating this effect is crucial for accurate data interpretation in multi-omics research. acs.org

Development of Novel Deuterated Probes for In Vitro Imaging and Metabolomics

Deuterium metabolic imaging (DMI) is a non-invasive technique that uses deuterated substrates to visualize and quantify metabolic activity in real-time. nih.govisotope.com While DMI has primarily utilized probes like deuterated glucose and choline, there is a growing interest in developing novel deuterated probes, such as Cycloguanil-d6, for more specific applications. nih.govresearchgate.net These probes can be used to study drug metabolism and target engagement directly within living cells or tissues. nih.gov

The low natural abundance of deuterium makes it an excellent choice for labeling, as it provides a strong signal with minimal background. nih.gov In metabolomics, deuterated compounds like Cycloguanil-d6 are invaluable for tracing the biotransformation of a drug. For example, studies on the metabolism of other drugs have utilized deuterated analogs to elucidate metabolic pathways such as O- and N-dealkylation, hydroxylation, and conjugation. tandfonline.com

The development of new deuterated probes involves synthesizing molecules with deuterium labels at specific positions. This allows researchers to track the fate of different parts of the molecule. For instance, selectively deuterated amines can be synthesized to study their metabolic stability. rsc.org Furthermore, techniques like bioorthogonal Raman imaging can utilize deuterium-labeled probes to visualize metabolites within cells. acs.org

Table 1: Examples of Deuterated Probes and Their Applications

| Deuterated Probe | Application | Reference |

| D-[6,6′-2H2] glucose | Cancer metabolic imaging | nih.govresearchgate.net |

| Deuterated choline | Imaging cell membrane turnover | nih.gov |

| Deuterated fatty acids | Lipid metabolism imaging | acs.org |

| Deuterated clopidogrel (B1663587) analogues | Studying drug bioactivation | acs.org |

Advancements in Microfluidics and High-Throughput Screening Utilizing Labeled Compounds

Microfluidics technology, often referred to as "lab-on-a-chip," has revolutionized high-throughput screening (HTS) by enabling the rapid analysis of thousands of compounds in miniaturized formats. researchgate.netnih.gov The use of labeled compounds, including deuterated ones like Cycloguanil-d6, within these systems enhances their capabilities. researchgate.net

Droplet-based microfluidics is a particularly promising approach where individual cells or reactions are encapsulated in tiny droplets. frontiersin.orgwearecellix.com This allows for the screening of millions of individual samples with minimal reagent consumption. frontiersin.orghifibio.com Labeled compounds can be precisely introduced into these droplets to study cellular responses, enzyme kinetics, and drug efficacy at the single-cell level. frontiersin.orgnih.gov

The integration of labeled compounds with microfluidic HTS offers several advantages:

Reduced Costs: Miniaturization significantly decreases the consumption of expensive reagents and labeled compounds. researchgate.netnih.gov

Increased Throughput: Automation and parallel processing allow for the rapid screening of large compound libraries. nih.govmdpi.com

Enhanced Sensitivity: The small volumes and isolated environments of microfluidic devices can improve the sensitivity of assays. wearecellix.com

Precise Control: Microfluidic systems offer precise control over the cellular microenvironment and reagent delivery. nih.gov

Future advancements in this area will likely focus on developing more sophisticated microfluidic platforms that can perform complex, multi-step assays and integrate seamlessly with analytical techniques like mass spectrometry for the detection of labeled metabolites. nih.govrsc.org

Exploration of Stereoselective Interactions of Enantiomeric Analogues in Biological Systems

Deuterated analogues, such as a deuterated version of a specific enantiomer of cycloguanil, can be powerful tools for investigating stereoselectivity. nih.gov By using a deuterated enantiomer, researchers can track its individual absorption, distribution, metabolism, and excretion (ADME) profile without interference from the other enantiomer. nih.gov

For example, studies on other chiral drugs have shown that:

Metabolism by cytochrome P450 (CYP) enzymes can be highly stereoselective, leading to different metabolic fates for each enantiomer. auckland.ac.nznih.gov

Plasma protein binding can be stereoselective, affecting the distribution of the drug in the body. researchgate.net

Drug transporters can exhibit stereoselectivity, influencing the uptake and efflux of enantiomers from cells. acs.orgnih.gov

By synthesizing and studying the enantiomeric analogues of Cycloguanil-d6, researchers could gain a deeper understanding of its stereoselective interactions. This knowledge could lead to the development of more effective and safer antimalarial therapies by favoring the more active and less toxic enantiomer. The use of deuterated standards in such studies helps in the accurate quantification of each enantiomer and their metabolites. nih.gov

Q & A

Q. What is the chemical identity of Cycloguanil-d6 (hydrochloride), and how does its deuterium labeling influence its role as a dihydrofolate reductase (DHFR) inhibitor?

Cycloguanil-d6 (hydrochloride) is a deuterium-labeled analog of Cycloguanil, a triazine derivative that inhibits DHFR—a critical enzyme in folate metabolism. The deuterium substitution at six positions alters its pharmacokinetic properties, enabling its use as an internal standard in mass spectrometry to quantify metabolic stability or drug-drug interactions . Methodologically, researchers should employ deuterium-specific analytical techniques (e.g., LC-MS/MS) to distinguish labeled and unlabeled forms in biological matrices. Structural verification via NMR or high-resolution mass spectrometry is essential to confirm isotopic purity .

Q. How should researchers design in vitro experiments to evaluate the inhibitory efficacy of Cycloguanil-d6 (hydrochloride) against DHFR?

Experimental design should include:

- Variables : Concentration gradients (e.g., 0.1–100 µM), positive controls (e.g., non-deuterated Cycloguanil), and negative controls (e.g., vehicle-only).

- Assay Conditions : Use recombinant DHFR enzymes (human or Plasmodium falciparum), monitor NADPH oxidation spectrophotometrically at 340 nm, and calculate IC₅₀ values via nonlinear regression.

- Data Validation : Replicate experiments (n ≥ 3) and apply statistical tests (e.g., Student’s t-test) to confirm deuterium’s impact on binding affinity .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in pharmacokinetic data between Cycloguanil-d6 and its non-deuterated counterpart?

Observed discrepancies (e.g., altered clearance rates) may arise from kinetic isotope effects. To address this:

- Conduct isotopic dilution assays to quantify metabolic stability differences.

- Use compartmental modeling to compare distribution volumes and half-lives in animal models.

- Validate findings with crystallographic studies to assess deuterium’s impact on enzyme-ligand interactions .

Q. How can researchers optimize analytical methods for detecting Cycloguanil-d6 (hydrochloride) in complex biological samples?

- Sample Preparation : Solid-phase extraction (SPE) with deuterated internal standards minimizes matrix effects.

- Chromatography : Use reverse-phase HPLC with a C18 column and 0.1% formic acid in mobile phases for optimal separation.

- Mass Spectrometry : Employ multiple reaction monitoring (MRM) transitions specific to Cycloguanil-d6 (e.g., m/z 254 → 130) and validate limits of detection (LOD) below 1 ng/mL .

Safety and Handling

Q. What safety protocols are critical when handling Cycloguanil-d6 (hydrochloride) in laboratory settings?

- Engineering Controls : Use fume hoods for weighing and dissolving to prevent inhalation of particulate matter.

- PPE : Nitrile gloves (EN 374 compliant), lab coats, and safety goggles.

- Waste Disposal : Segregate deuterated waste and adhere to institutional guidelines for isotopic disposal .

Research Design and Validation

Q. How should a research proposal using Cycloguanil-d6 (hydrochloride) align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasibility : Ensure access to isotopic analysis tools (e.g., LC-MS).

- Novelty : Explore understudied applications, such as its role in antifolate-resistant malaria.

- Ethics : Justify animal/cell model use per IACUC protocols.

- Relevance : Link findings to drug development pipelines or resistance mechanisms .

Q. What statistical approaches validate the reproducibility of Cycloguanil-d6 (hydrochloride) data across laboratories?

- Inter-laboratory Studies : Share standardized protocols (e.g., USP guidelines) for assay parameters.

- Bland-Altman Analysis : Assess agreement in IC₅₀ measurements.

- Meta-Analysis : Pool data from published studies to identify outliers or systematic biases .

Synthetic and Mechanistic Challenges

Q. What synthetic strategies ensure high isotopic purity in Cycloguanil-d6 (hydrochloride) synthesis?

- Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated amines) in cyclization reactions.

- Purification : Employ preparative HPLC with UV detection (λ = 270 nm) to isolate the labeled compound.

- Quality Control : Verify isotopic enrichment (>98%) via isotopic ratio mass spectrometry (IRMS) .

Q. How can researchers track deuterium retention in Cycloguanil-d6 (hydrochloride) during in vivo metabolite profiling?

- Stable Isotope Tracing : Administer Cycloguanil-d6 to animal models and collect plasma/liver samples at timed intervals.

- Metabolite Identification : Use high-resolution MS/MS to detect deuterium retention in major metabolites (e.g., 4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine).

- Data Interpretation : Compare metabolic pathways with non-deuterated analogs to identify isotope-specific turnover rates .

Contextualizing Findings

Q. How can findings from Cycloguanil-d6 (hydrochloride) studies be integrated into broader antimalarial research?

- Mechanistic Insights : Correlate DHFR inhibition data with clinical resistance mutations (e.g., S108N in P. falciparum).

- Translational Applications : Use deuterated analogs to design prodrugs with enhanced metabolic stability.

- Cross-Disciplinary Collaboration : Partner with computational chemists to model deuterium’s role in binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.